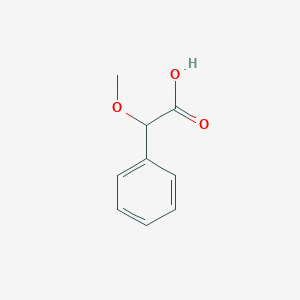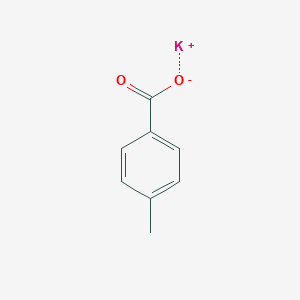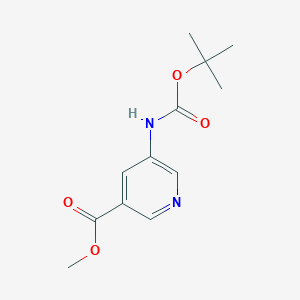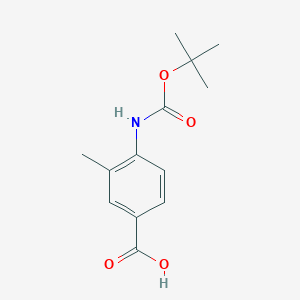
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid
Vue d'ensemble
Description
“4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . It is also a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .
Synthesis Analysis
The synthesis of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is C12H15NO4 . The molecular weight of this compound is 237.26 .Chemical Reactions Analysis
The chemical reactions involving “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” are complex due to the multiple reactive groups present in the compound. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Applications De Recherche Scientifique
Peptide Synthesis
- Specific Scientific Field : Biochemistry, specifically peptide synthesis .
- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Preparation of tert-butoxycarbonyl Derivatives of Amino Acids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of tert-butoxycarbonyl derivatives of amino acids .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with di-tert-butyl pyrocarbonate to yield the desired product .
- Results or Outcomes : The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
Preparation of Ionic Liquids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application or Experimental Procedures : The compound is used in the preparation of Boc-AAILs. These protected AAILs are used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Methods of Application or Experimental Procedures : The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
Synthesis of 1,2,4-Triazoles
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of 1,2,4-triazoles .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield 1,2,4-triazoles .
- Results or Outcomes : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
Preparation of Non-standard Protected Amino Acid Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of non-standard protected amino acid derivatives .
- Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield non-standard protected amino acid derivatives .
- Results or Outcomes : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSAXPXARPPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572725 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | |
CAS RN |
180976-94-7 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

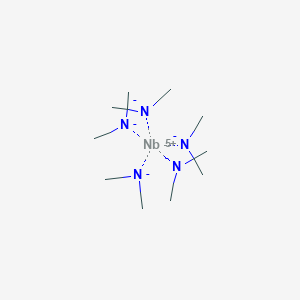
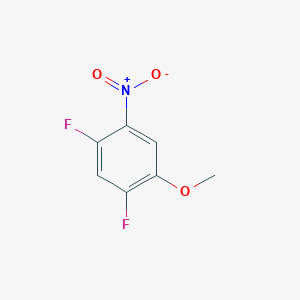
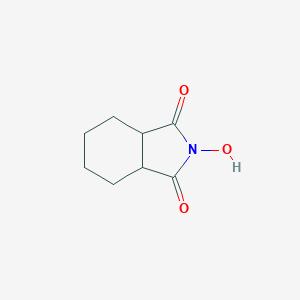
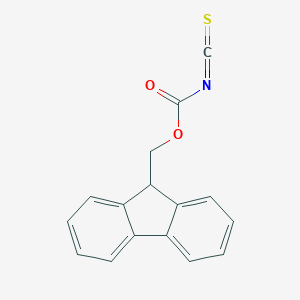
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
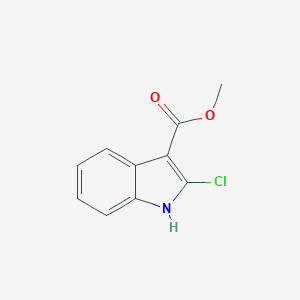
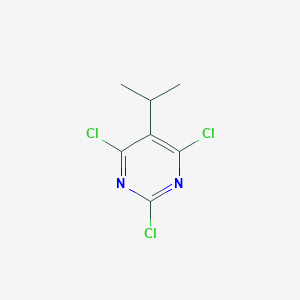
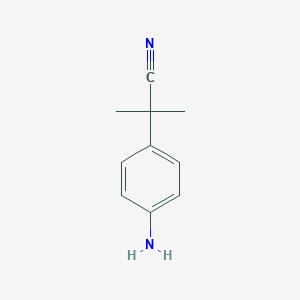
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
